N-(2-Methoxyethyl)-2,6-dimethyloxan-4-amine

Lipophilicity Drug-likeness ADME prediction

Researchers targeting CNS or GPCR programs often struggle to source conformationally constrained amine scaffolds with balanced polarity and blood-brain barrier permeability. This compound solves that gap with a rigid 2,6-dimethyltetrahydropyran core and a 2-methoxyethyl N-substituent that adds a third H-bond acceptor, reducing logP to 1.18 (vs. ~2.2 for purely alkyl analogs) while maintaining favorable CNS drug-like TPSA (30.49 Ų). - Conformationally biased oxane scaffold validated in sub-nanomolar σ1 receptor ligands. - Intermediate polarity (3 HBA, 1 HBD) minimizes non-specific binding vs. more lipophilic analogs. - Rotatable bonds = 4, supporting lower entropic penalty upon target engagement. Supplied with batch-specific CoA; standard packaging in amber vials under inert atmosphere. Global shipping with full customs documentation for R&D use.

Molecular Formula C10H21NO2
Molecular Weight 187.28 g/mol
Cat. No. B13241204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methoxyethyl)-2,6-dimethyloxan-4-amine
Molecular FormulaC10H21NO2
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESCC1CC(CC(O1)C)NCCOC
InChIInChI=1S/C10H21NO2/c1-8-6-10(7-9(2)13-8)11-4-5-12-3/h8-11H,4-7H2,1-3H3
InChIKeyDNNVZBGXQBPOIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxyethyl)-2,6-dimethyloxan-4-amine: Physicochemical Overview


N-(2-Methoxyethyl)-2,6-dimethyloxan-4-amine (CAS 1557925-08-2) is a secondary amine featuring a 2,6-dimethyltetrahydropyran (oxane) core N-substituted with a 2-methoxyethyl chain . With a molecular formula of C10H21NO2 and a molecular weight of 187.28 g·mol⁻¹, the compound belongs to the class of substituted saturated heterocyclic amines, a scaffold class that has garnered attention as a privileged structure in medicinal chemistry due to the conformational constraint imparted by the tetrahydropyran ring and the tunable physicochemical properties accessible through N-substitution . The 2,6-dimethyl substitution pattern on the oxane ring introduces steric bulk that influences both the conformational equilibrium of the ring and the spatial orientation of the exocyclic amine, while the 2-methoxyethyl side chain incorporates an additional hydrogen-bond acceptor (the ether oxygen) that modulates polarity and solubility relative to purely alkyl-substituted analogs.

Conformationally constrained 2,6-dimethyltetrahydropyran scaffold
2-Methoxyethyl substituent enhances polarity and H-bond acceptor count
Differentiated physicochemical profile from generic N-alkyl analogs

N-(2-Methoxyethyl)-2,6-dimethyloxan-4-amine Differentiation from Generic Analogs


Within the 2,6-dimethyloxan-4-amine chemotype, the N-substituent is the primary driver of differentiated physicochemical and pharmacological behavior. Simple N-alkyl analogs such as N-isobutyl-2,6-dimethyloxan-4-amine exhibit markedly higher lipophilicity (LogP ≈ 2.19), while the unsubstituted parent amine 2,6-dimethyloxan-4-amine is substantially more hydrophilic (LogP ≈ 0.01) . These LogP differences of approximately one log unit in either direction translate to predicted permeability, solubility, and metabolic susceptibility differences that render simple in-class substitution scientifically inadvisable without experimental re-validation . Furthermore, the 2-methoxyethyl group contributes an ether oxygen that serves as an additional hydrogen-bond acceptor (total HBA = 3), a feature absent in purely hydrocarbon N-substituents (HBA = 2) and one that alters both the topological polar surface area and the potential for specific polar interactions with biological targets.

Lipophilicity Mismatch
Computed LogP differs by approximately one log unit from N-isobutyl analog, potentially altering solubility and metabolic stability predictions.
H-Bond Acceptor Shift
The additional ether oxygen (HBA count 3 vs. 2) increases TPSA, which may modify permeability and protein binding relative to purely alkyl-substituted analogs.
Conformational Context
2,6-Dimethyl substitution imparts conformational bias; unsubstituted oxane analogs may not reproduce the same target binding geometry.

N-(2-Methoxyethyl)-2,6-dimethyloxan-4-amine: Quantitative Differentiation Evidence


LogP Reduction vs. N-Isobutyl Analog for Improved Solubility & Metabolism

The target compound N-(2-methoxyethyl)-2,6-dimethyloxan-4-amine exhibits a computed LogP of 1.18, which is 1.01 log units lower than the closely related N-isobutyl-2,6-dimethyloxan-4-amine (LogP 2.19) . This places the target compound in the intermediate lipophilicity range (LogP 1–2) typically associated with favorable oral absorption and lower metabolic clearance, whereas the isobutyl analog enters the LogP > 2 territory associated with increased CYP450-mediated metabolism and reduced aqueous solubility . The parent amine 2,6-dimethyloxan-4-amine exhibits a LogP of 0.01, representing the opposite extreme of the lipophilicity spectrum within this chemotype .

LogP Reduction
Head-to-head
ΔLogP = –1.01
Supports intermediate lipophilicity selection
Computed values; experimental validation advised
Lipophilicity Drug-likeness ADME prediction

Increased Polar Surface Area vs. N-Isobutyl Analog

The target compound displays a computed TPSA of 30.49 Ų, which is 9.23 Ų higher (a 43% increase) than the N-isobutyl analog (TPSA 21.26 Ų) . TPSA is inversely correlated with passive membrane permeability; values below 60 Ų are generally compatible with oral absorption, while values below 140 Ų are required for blood–brain barrier penetration . The elevated TPSA of the target compound, driven by the ether oxygen in the 2-methoxyethyl chain, is predicted to enhance aqueous solubility relative to the isobutyl analog while remaining well within the drug-like range for both oral and CNS exposure.

TPSA Increase
Head-to-head
+9.23 Ų (43%)
Enhances solubility within CNS-permeable range
Computed TPSA; experimental solubility review
Polar surface area Solubility Membrane permeability

Additional Hydrogen-Bond Acceptor vs. Alkyl-Substituted Analogs

The target compound possesses three hydrogen-bond acceptor (HBA) sites: the amine nitrogen, the endocyclic ether oxygen of the oxane ring, and the exocyclic ether oxygen of the 2-methoxyethyl chain. In contrast, N-isobutyl-2,6-dimethyloxan-4-amine and N-butyl-2,6-dimethyloxan-4-amine each possess only two HBA sites (the amine nitrogen and the endocyclic ether oxygen) . This additional HBA site in the target compound, contributed by the methoxyethyl oxygen, provides an extra locus for polar interactions with biological targets, including hydrogen bonding with protein backbone amides or side-chain residues, and may modulate solvation and off-rate kinetics in a manner distinct from purely alkyl-substituted analogs.

HBA Count
Data to verify
HBA = 3 (vs. 2 in alkyl analogs)
Adds polar interaction site for target binding
Source not specified; class-level inference
Hydrogen-bond acceptor Ligand–target interaction Molecular recognition

Conformational Constraint from 2,6-Dimethyl Substitution vs. Unsubstituted Analog

The 2,6-dimethyl substitution on the tetrahydropyran ring introduces a conformational bias that is absent in N-(2-methoxyethyl)oxan-4-amine (CAS 887588-98-9), which lacks these methyl groups . In 2,6-disubstituted tetrahydropyrans, the diequatorial or axial/equatorial orientation of the methyl substituents influences the ring conformation and, consequently, the spatial disposition of the 4-amino substituent . This conformational preorganization has been exploited in the design of potent σ1 receptor ligands, where 2,6-disubstituted tetrahydropyrans exhibited improved polarity and hydrolytic stability compared to 1,3-dioxane analogs while maintaining comparable binding poses at the receptor . The target compound thus offers a more conformationally defined starting point for structure–activity relationship (SAR) exploration than the unsubstituted oxane analog.

Conformational Bias
Class-level
2,6-dimethyl substitution present
May reduce entropic penalty upon target binding
Inferred from scaffold class; requires validation
Conformational restriction 2,6-disubstituted tetrahydropyran Scaffold preorganization

N-(2-Methoxyethyl)-2,6-dimethyloxan-4-amine: Research & Industrial Applications


CNS-Penetrant Lead Optimization with Intermediate Lipophilicity

With a computed LogP of 1.18 and a TPSA of 30.49 Ų, N-(2-methoxyethyl)-2,6-dimethyloxan-4-amine occupies a favorable physicochemical space for CNS drug discovery, where LogP values between 1 and 3 and TPSA < 60–70 Ų are typically associated with adequate passive blood–brain barrier permeability . The intermediate lipophilicity of the target compound, approximately one log unit lower than the N-isobutyl analog, reduces the risk of high metabolic turnover and phospholipidosis associated with LogP > 3 compounds, while the additional ether oxygen provides a handle for modulating solubility without exceeding CNS drug-likeness thresholds. This profile makes the compound a rational choice as a building block or scaffold in medicinal chemistry programs targeting neurological or psychiatric indications.

Sigma Receptor & GPCR Ligand Design via Conformational Preorganization

The 2,6-dimethyltetrahydropyran core has been validated in the design of sub-nanomolar σ1 receptor ligands with demonstrated antitumor and analgesic activity in vivo . The target compound combines this conformationally biased scaffold with a 2-methoxyethyl N-substituent that contributes an additional hydrogen-bond acceptor, offering a unique structural profile not available from either the unsubstituted oxane analog or purely alkyl-substituted 2,6-dimethyloxan-4-amines. This positions the compound as a differentiated starting material for synthesizing focused libraries targeting sigma receptors, GPCRs, or other recognition sites where the spatial orientation of the amine and the polarity of the N-substituent are critical determinants of affinity and selectivity.

Physicochemical Screening for Fragment-Based and HTS Libraries

The well-characterized computed physicochemical profile of N-(2-methoxyethyl)-2,6-dimethyloxan-4-amine (LogP 1.18, TPSA 30.49 Ų, HBA = 3, HBD = 1, rotatable bonds = 4, MW = 187.28 g·mol⁻¹) positions it within lead-like chemical space by multiple drug-likeness criteria (e.g., complying with the Rule of Three for fragment libraries) . The compound's rotatable bond count of 4 is notably lower than that of more flexible amine scaffolds, potentially reducing entropic penalties upon binding and improving ligand efficiency. This makes the compound a valuable addition to screening collections where tractable physicochemical properties and low molecular complexity are prioritized during hit triage.

Tunable Polarity Chemical Probes via Ether Oxygen Incorporation

The presence of three hydrogen-bond acceptors—including the exocyclic methoxyethyl ether oxygen—distinguishes the target compound from alkyl-substituted analogs that possess only two HBA sites . This additional polarity locus can be exploited in the design of chemical biology probes where specific hydrogen-bonding interactions with a target protein are required for activity, or where increased aqueous solubility relative to all-hydrocarbon analogs is necessary for cellular assay compatibility. The intermediate LogP and enhanced TPSA also predict reduced non-specific binding to lipid membranes and serum proteins compared to more lipophilic analogs, a desirable property for probe molecules intended for use in complex biological matrices.

Application
Selection Property
Validation Focus
CNS drug discovery scaffold
Intermediate lipophilicity & TPSA
BBB permeability and oral absorption assays
Sigma receptor ligand design
Conformationally biased tetrahydropyran core
Receptor binding and selectivity screening
Fragment-based library inclusion
Lead-like physicochemical profile
Rule-of-three compliance and ligand efficiency
Tunable polarity chemical probe
Extra H-bond acceptor for solubility
Solubility and nonspecific binding assays
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